Dimethyl 2,7-Naphthalenedicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

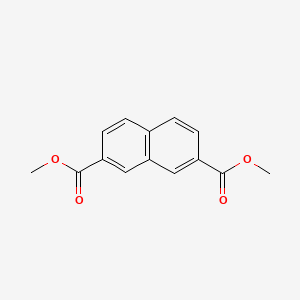

Structure

3D Structure

Properties

IUPAC Name |

dimethyl naphthalene-2,7-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-17-13(15)10-5-3-9-4-6-11(14(16)18-2)8-12(9)7-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIBAMPRACRCOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=CC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432283 | |

| Record name | Dimethyl 2,7-Naphthalenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2549-47-5 | |

| Record name | 2,7-Dimethyl 2,7-naphthalenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2549-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 2,7-Naphthalenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dimethyl 2,7-Naphthalenedicarboxylate: A Comprehensive Technical Guide

CAS Number: 2549-47-5

This technical guide provides an in-depth overview of Dimethyl 2,7-Naphthalenedicarboxylate, a key chemical intermediate. Tailored for researchers, scientists, and drug development professionals, this document details its chemical and physical properties, spectroscopic data, synthesis, and applications, with a focus on experimental protocols and data presentation.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[1] It is a diester derivative of 2,7-naphthalenedicarboxylic acid. Below is a summary of its key physical and chemical properties.

| Property | Value | Reference |

| CAS Number | 2549-47-5 | [1][2] |

| Molecular Formula | C₁₄H₁₂O₄ | [1] |

| Molecular Weight | 244.24 g/mol | [3] |

| Appearance | White to Light yellow powder to crystal | [1][3] |

| Purity | >98.0% (GC) | [1] |

| Synonyms | 2,7-Naphthalenedicarboxylic Acid Dimethyl Ester, Dimethyl 2,7-naphthalate | [1][3] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

| Spectroscopic Data | Description |

| ¹H NMR | Spectral data is available, though specific peak assignments require further analysis. |

| ¹³C NMR | Spectral data is available for this compound. |

| IR | Infrared spectroscopy data is available. |

| Mass Spectrometry | Mass spectral data confirms the molecular weight of the compound. |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

Materials:

-

2,7-Naphthalenedicarboxylic acid

-

Anhydrous methanol (large excess, can be used as solvent)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 2,7-naphthalenedicarboxylic acid in a large excess of anhydrous methanol.

-

Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Evaporate the solvent to yield the crude this compound, which can be further purified by recrystallization.

Experimental Workflow: Synthesis of Poly(ethylene 2,7-naphthalate)

This compound is a monomer used in the synthesis of high-performance polymers such as poly(ethylene 2,7-naphthalate) (PEN).

Materials:

-

This compound

-

Ethylene glycol

-

Catalyst (e.g., antimony(III) oxide)

Procedure:

-

Transesterification: Charge a reaction vessel with this compound, ethylene glycol, and the catalyst. Heat the mixture under a nitrogen atmosphere to a temperature of 190-220 °C. Methanol is evolved as a byproduct and is removed by distillation.

-

Polycondensation: After the transesterification is complete, the temperature is gradually increased to 280-300 °C, and a vacuum is applied to remove excess ethylene glycol and drive the polymerization reaction forward. The viscosity of the mixture increases as the polymer chains grow. The resulting poly(ethylene 2,7-naphthalate) is then extruded and pelletized.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the reviewed literature detailing the direct involvement of this compound in specific cellular signaling pathways. While naphthalene derivatives, in general, are known to exhibit a wide range of biological activities, further research is required to elucidate the specific interactions of this compound with biological systems.

Applications

The primary application of this compound is as a monomer in the production of high-performance polyesters, such as poly(ethylene 2,7-naphthalate) (PEN). PEN exhibits excellent thermal stability, mechanical strength, and gas barrier properties, making it suitable for applications in packaging, films, and fibers.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its primary utility lies in the field of polymer chemistry as a monomer for high-performance polyesters. While its synthesis is achievable through standard esterification procedures, further research is needed to explore its potential biological activities and involvement in cellular signaling pathways.

References

Synthesis of Dimethyl 2,7-Naphthalenedicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Dimethyl 2,7-naphthalenedicarboxylate, a key intermediate in the production of high-performance polymers and advanced materials.[1] This document details the primary synthetic routes, experimental protocols, and key quantitative data to support research and development in this area.

Introduction

This compound is a diester of 2,7-naphthalenedicarboxylic acid. Its rigid and planar naphthalene core imparts exceptional thermal stability and mechanical strength to polymers derived from it.[1] Consequently, it is a valuable monomer in the synthesis of polyesters, polyamides, and liquid crystals, with applications in the automotive, electronics, and packaging industries.[1] This guide will focus on the prevalent methods for its laboratory-scale synthesis.

Synthetic Pathways

The synthesis of this compound can be approached through a multi-step process, commencing from readily available precursors. The overall synthetic scheme involves the preparation of 2,7-dimethylnaphthalene, its subsequent oxidation to 2,7-naphthalenedicarboxylic acid, and the final esterification to yield the target compound.

References

An In-depth Technical Guide to the Physical Properties of Dimethyl 2,7-Naphthalenedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Dimethyl 2,7-naphthalenedicarboxylate. The information is presented in a structured format to facilitate easy access and comparison for research and development applications. Detailed experimental protocols for the determination of these properties are also included, alongside logical workflow diagrams to illustrate key processes.

Core Physical and Chemical Properties

This compound is a diester derivative of naphthalene-2,7-dicarboxylic acid. It presents as a white to light yellow crystalline powder.[1][2] This compound serves as a valuable building block in organic synthesis, particularly in the preparation of polymers and other complex organic molecules. Its solubility in common organic solvents makes it a versatile reagent in various chemical reactions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₁₄H₁₂O₄ | [1][2] |

| Molecular Weight | 244.24 g/mol | [1][3] |

| Appearance | White to light yellow powder/crystal | [1][2] |

| Melting Point | 138 °C | [4][5] |

| Boiling Point | 375.26 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.225 g/cm³ (Predicted) | [4] |

| Solubility | Slightly soluble in DMSO and Methanol. Soluble in other organic solvents. | [4] |

| Flash Point | 189.212 °C | |

| Vapor Pressure | 0 mmHg at 25 °C | |

| Refractive Index | 1.594 | |

| LogP (Predicted) | 3.40 | |

| Topological Polar Surface Area | 52.6 Ų | [1] |

| CAS Number | 2549-47-5 | [1][2] |

Chemical Structure and Synthesis Workflow

The structure of this compound consists of a naphthalene core substituted with two methyl carboxylate groups at the 2 and 7 positions.

Caption: Chemical Structure of this compound.

A common method for the synthesis of this compound is through the Fischer esterification of 2,7-naphthalenedicarboxylic acid with methanol in the presence of an acid catalyst.

Caption: Synthesis Workflow for this compound.

Experimental Protocols for Physical Property Determination

The following sections outline standard laboratory protocols for the determination of the key physical properties of solid organic compounds like this compound.

The melting point is a critical indicator of purity for a crystalline solid.

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, alongside a calibrated thermometer.

-

Measurement: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow range (0.5-1.0 °C) is indicative of a pure compound.

Since this compound is a solid at room temperature with a high predicted boiling point, direct measurement would require specialized equipment for distillation under high vacuum to prevent decomposition. The reported boiling point is a predicted value based on computational models.

A qualitative assessment of solubility in various solvents is performed to understand the polarity and potential applications of the compound.

-

Sample Preparation: A small, measured amount of the solid (e.g., 10-25 mg) is placed into a series of small test tubes.

-

Solvent Addition: A measured volume of the desired solvent (e.g., 0.5-1.0 mL of water, methanol, DMSO, etc.) is added to each test tube.

-

Observation: The mixture is agitated vigorously for a set period (e.g., 60 seconds).

-

Classification: The solubility is classified as soluble (dissolves completely), partially soluble, or insoluble based on visual inspection. For water-soluble compounds, the pH of the resulting solution can be checked with litmus paper to identify acidic or basic properties.

Caption: General Experimental Workflow for Physical Property Determination.

Spectroscopic Characterization Protocols

Spectroscopic methods are essential for confirming the chemical structure and purity of this compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For unambiguous assignments, 2D NMR experiments like COSY, HSQC, and HMBC may also be performed.

-

Data Analysis: The chemical shifts (δ), integration values (for ¹H), and coupling constants (J) are analyzed to confirm the presence of the naphthalene ring protons, the methyl ester protons, and the corresponding carbon atoms, consistent with the expected structure.

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or a spectrum is obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The sample is scanned with infrared radiation over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. For this compound, key peaks would include those for the C=O stretch of the ester (around 1720 cm⁻¹), C-O stretches, and aromatic C=C and C-H stretches.

[6][7][8][9][10]Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas or liquid chromatography.

-

Ionization: The sample is ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition and Analysis: The mass-to-charge ratio (m/z) of the ions is measured. The spectrum is analyzed for the molecular ion peak (M⁺), which should correspond to the molecular weight of the compound (244.24), and for characteristic fragment ions.

This guide provides a foundational understanding of the physical properties of this compound, essential for its application in research and development. The outlined protocols offer standardized methods for the verification of these properties.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. cdn.juniata.edu [cdn.juniata.edu]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fiveable.me [fiveable.me]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide on the Structure and Synthesis of Dimethyl 2,7-Naphthalenedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dimethyl 2,7-naphthalenedicarboxylate, a key chemical intermediate. The document details its chemical structure, physicochemical properties, synthesis protocols, and potential relevance in various scientific fields, including materials science and as a scaffold in medicinal chemistry.

Chemical Structure and Identification

This compound is an organic compound featuring a naphthalene core substituted with two methoxycarbonyl groups at the 2 and 7 positions. This symmetrical structure imparts a degree of rigidity and planarity to the molecule.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | dimethyl naphthalene-2,7-dicarboxylate[1] |

| Synonyms | 2,7-Naphthalenedicarboxylic acid dimethyl ester, Dimethyl 2,7-naphthalate |

| CAS Number | 2549-47-5[2] |

| Molecular Formula | C₁₄H₁₂O₄[2] |

| Molecular Weight | 244.24 g/mol [1] |

| InChI Key | WYIBAMPRACRCOM-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, purification, and application in synthesis.

| Property | Value | Source |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 138-140 °C | [3] |

| Boiling Point | 375.3 ± 15.0 °C (Predicted) | [4] |

| Solubility | Slightly soluble in DMSO and Methanol | [4] |

| Purity | >98.0% (GC) | [2] |

Synthesis of this compound

The synthesis of this compound is typically a two-step process. The first step involves the oxidation of a suitable precursor, such as 2,7-dimethylnaphthalene, to form 2,7-naphthalenedicarboxylic acid. The second step is the Fischer esterification of the dicarboxylic acid with methanol.

A common method for the synthesis of 2,7-naphthalenedicarboxylic acid is the oxidation of 2,7-dimethylnaphthalene.

Experimental Protocol: Oxidation of 2,7-Dimethylnaphthalene

This protocol is adapted from a general procedure for the oxidation of alkylnaphthalenes.[5]

-

Materials:

-

2,7-Dimethylnaphthalene

-

Sodium dichromate dihydrate

-

Water

-

6N Hydrochloric acid

-

-

Procedure:

-

A high-pressure autoclave is charged with 2,7-dimethylnaphthalene, sodium dichromate dihydrate (in excess), and water.

-

The autoclave is sealed and heated to approximately 250°C with continuous agitation for 18 hours.

-

After cooling, the reaction mixture is transferred to a beaker, and the hydrated chromium oxide is removed by filtration.

-

The filtrate is acidified with 6N hydrochloric acid, leading to the precipitation of 2,7-naphthalenedicarboxylic acid.

-

The precipitate is collected by filtration, washed with water, and dried.

-

The dicarboxylic acid is then esterified with methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

This is a generalized protocol for Fischer esterification, adapted for this specific synthesis.[6]

-

Materials:

-

2,7-Naphthalenedicarboxylic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

-

Procedure:

-

To a round-bottom flask, add 2,7-naphthalenedicarboxylic acid and an excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid.

-

The mixture is heated to reflux with stirring for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol.

-

Synthesis and Purification Workflow

Caption: A workflow diagram illustrating the synthesis of this compound.

Applications and Relevance to Drug Development

The primary application of this compound is as a monomer in the synthesis of high-performance polymers, most notably poly(ethylene naphthalate) (PEN). The rigid naphthalene unit in the polymer backbone imparts superior thermal stability, mechanical strength, and barrier properties compared to polyethylene terephthalate (PET).

While this compound itself is not a known therapeutic agent, the naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[7][8] Naphthalene derivatives have been investigated for various therapeutic applications, including:

-

Anticancer Agents: Certain naphthalene derivatives have shown potent anticancer activity.[4][9]

-

Antimicrobial Agents: The naphthalene nucleus is a component of several antimicrobial drugs.[7][8]

-

Anti-inflammatory Agents: Some naphthalene-containing compounds have demonstrated anti-inflammatory properties.[8]

The rigid and planar nature of the naphthalene core makes it an attractive scaffold for designing molecules that can interact with biological targets such as enzymes and receptors. The dicarboxylate functionality of the title compound offers synthetic handles for further chemical modification, allowing for the exploration of a diverse chemical space in drug discovery programs. For instance, the ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be converted to amides, or other functional groups, to generate libraries of novel compounds for biological screening.

Logical Relationship of Naphthalene Scaffold to Drug Discovery

Caption: The role of the naphthalene scaffold in the generation of novel compounds for drug discovery.

Conclusion

This compound is a well-defined chemical compound with significant applications in materials science. While its direct role in drug development has not been established, its underlying naphthalene scaffold is of considerable interest to medicinal chemists. The synthetic protocols outlined in this guide provide a basis for the preparation of this and related compounds for further investigation in both materials and life sciences.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. researchgate.net [researchgate.net]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dimethyl 2,7-Naphthalenedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl 2,7-naphthalenedicarboxylate, a dicarboxylate ester of naphthalene. While its isomers, particularly Dimethyl 2,6-naphthalenedicarboxylate, are well-known precursors to high-performance polymers like polyethylene naphthalate (PEN), this compound serves as a valuable building block in organic synthesis and as an impurity reference material.[1][2] This document details its core physicochemical properties, provides hypothetical yet plausible experimental protocols for its synthesis and analysis, and illustrates key workflows relevant to laboratory and research settings.

Physicochemical Properties and Molecular Data

This compound is a white to light yellow crystalline powder.[3][4] Its fundamental properties are crucial for its application in experimental and developmental chemistry. The quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 244.24 g/mol | [4][5] |

| Molecular Formula | C₁₄H₁₂O₄ | [3][4][5] |

| CAS Number | 2549-47-5 | [3][4][5] |

| IUPAC Name | dimethyl naphthalene-2,7-dicarboxylate | [5] |

| Synonyms | 2,7-Naphthalenedicarboxylic Acid Dimethyl Ester | [3][6] |

| Appearance | White to Light yellow powder to crystal | [3][4] |

| Topological Polar Surface Area | 52.6 Ų | [4][5] |

| Hydrogen Bond Donor Count | 0 | [4][5] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 4 | [4] |

Experimental Protocols

The following sections describe detailed methodologies for the synthesis and analytical quantification of this compound. These protocols are based on established chemical principles and analogous procedures for related naphthalene derivatives.[7][8][9]

Synthesis Protocol: From 2,7-Dimethylnaphthalene

The synthesis of this compound can be conceptualized as a two-step process: the oxidation of 2,7-dimethylnaphthalene to 2,7-naphthalenedicarboxylic acid, followed by the Fischer esterification of the resulting diacid with methanol.

Step 1: Oxidation of 2,7-Dimethylnaphthalene to 2,7-Naphthalenedicarboxylic Acid

This procedure is adapted from the well-established method of oxidizing alkylarenes using a strong oxidizing agent like sodium dichromate in an aqueous medium under heat and pressure.[7]

-

Materials: 2,7-dimethylnaphthalene, sodium dichromate dihydrate, deionized water, 6M hydrochloric acid.

-

Equipment: High-pressure autoclave equipped with a stirrer or shaker mechanism, large Büchner funnel, vacuum flask, pH meter, vacuum oven.

-

Procedure:

-

Charge the autoclave with 2,7-dimethylnaphthalene (1 part by mole), sodium dichromate dihydrate (2.5 parts by mole), and deionized water.[7]

-

Seal the autoclave and heat the mixture to 250°C while continuously stirring or shaking. Maintain this temperature for 12-18 hours.[7] The internal pressure will be approximately 600 psi.

-

Cool the autoclave to room temperature while continuing agitation.[7] Carefully vent the pressure and open the vessel.

-

Transfer the contents, a mixture of the soluble sodium salt of the dicarboxylic acid and green hydrated chromium oxide precipitate, to a large beaker. Rinse the autoclave with hot water to ensure complete transfer.[7]

-

Filter the hot mixture through a large Büchner funnel to remove the chromium oxide. Wash the precipitate with warm water until the filtrate runs clear.[7]

-

Combine all filtrates and acidify with 6M hydrochloric acid until the pH is approximately 2-3, precipitating the 2,7-naphthalenedicarboxylic acid.

-

Allow the mixture to cool completely, then collect the white precipitate of 2,7-naphthalenedicarboxylic acid by vacuum filtration.

-

Wash the collected solid with deionized water to remove residual acid and salts, then dry to a constant weight in a vacuum oven at 50°C.

-

Step 2: Esterification of 2,7-Naphthalenedicarboxylic Acid

This protocol uses an acid catalyst to promote the esterification of the dicarboxylic acid with excess methanol, a standard Fischer esterification. The use of tungstate catalysts has also been shown to be effective for similar reactions.[9]

-

Materials: 2,7-naphthalenedicarboxylic acid (from Step 1), methanol (anhydrous), concentrated sulfuric acid (catalyst), saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

-

Procedure:

-

To a round-bottom flask, add 2,7-naphthalenedicarboxylic acid and an excess of anhydrous methanol (e.g., a mass ratio of 6:1 methanol to diacid).[9]

-

Add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the diacid weight).

-

Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. Maintain reflux for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude this compound.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

-

Analytical Protocol: Quantification by HPLC-UV

This method, adapted from procedures for the 2,6-isomer, is suitable for the quantitative analysis of this compound in various matrices.[8]

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector, C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Materials: Acetonitrile (HPLC grade), water (HPLC grade), reference standard of this compound.

-

Chromatographic Conditions:

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio should be optimized for best peak shape and retention time.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Set to a UV maximum of the analyte, typically around 245 nm or 288 nm for the naphthalene chromophore.

-

Injection Volume: 10 µL.

-

-

Procedure:

-

Standard Preparation: Prepare a stock solution of the this compound reference standard in acetonitrile. Perform serial dilutions to create a set of calibration standards (e.g., 0.5, 1, 5, 10, 25 µg/mL).

-

Sample Preparation: Dissolve the sample containing the analyte in acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection to remove particulates.

-

Calibration: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Construct a calibration curve by plotting peak area versus concentration. Determine the linearity (R² value).

-

Analysis: Inject the prepared sample solution.

-

Quantification: Determine the peak area of the analyte in the sample chromatogram and use the linear regression equation from the calibration curve to calculate the concentration of this compound in the sample.

-

Workflow Visualizations

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Page loading... [guidechem.com]

- 5. 2,7-Dimethyl 2,7-naphthalenedicarboxylate | C14H12O4 | CID 9881315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Review of Naphthalenedicarboxylate Isomers for Researchers and Drug Development Professionals

An In-depth Guide to the Synthesis, Properties, and Applications of Naphthalenedicarboxylate Isomers

Naphthalenedicarboxylic acids (NDAs) and their corresponding esters are a critical class of organic compounds that serve as versatile building blocks in polymer chemistry, coordination chemistry, and drug development. The positional isomerism of the two carboxylate groups on the naphthalene core gives rise to a variety of molecules with distinct steric and electronic properties. These differences profoundly influence the macroscopic properties of the materials derived from them, making a detailed understanding of each isomer essential for targeted material design and drug discovery. This technical guide provides a comprehensive literature review of the key naphthalenedicarboxylate isomers, with a focus on their synthesis, physicochemical properties, and applications.

Physicochemical Properties of Naphthalenedicarboxylate Isomers

The substitution pattern of the carboxylic acid groups on the naphthalene ring significantly impacts the physical and chemical properties of the isomers. These properties, in turn, dictate their suitability for various applications. A summary of the key physicochemical data for the most common naphthalenedicarboxylate isomers is presented in Table 1.

| Isomer | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa1 | pKa2 | Solubility |

| 1,4-Naphthalenedicarboxylic acid | C₁₂H₈O₄ | 216.19 | >300[1] | 490.2 (predicted) | 2.71 (predicted)[2] | - | Insoluble in water; soluble in ethanol and dimethylformamide.[2] |

| 1,8-Naphthalenedicarboxylic acid | C₁₂H₈O₄ | 216.19 | 269-274[3] | 511.6 (predicted)[3] | 2.25 (predicted) | - | Insoluble in water; soluble in ethanol, ether, and dilute alkaline solutions.[3] |

| 2,3-Naphthalenedicarboxylic acid | C₁₂H₈O₄ | 216.19 | 239–241[4] | 316.6 (rough estimate) | - | - | Sparingly soluble in water. |

| 2,6-Naphthalenedicarboxylic acid | C₁₂H₈O₄ | 216.19 | >300 | - | - | - | Sparingly soluble in water; soluble in polar organic solvents like methanol and ethanol.[5] |

Spectroscopic Data of Key Naphthalenedicarboxylate Isomers

Spectroscopic analysis is crucial for the identification and characterization of naphthalenedicarboxylate isomers. The following tables summarize the key spectroscopic data for the 1,4-, 1,8-, 2,3-, and 2,6-isomers.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

| Isomer | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| 1,4-Naphthalenedicarboxylic acid | 8.14 (d), 7.52 (m), 7.44 (d) [in CDCl₃] | Not readily available in a comparative format. |

| 1,8-Naphthalic anhydride | 8.54 (d), 8.52 (d), 7.92 (t) [in DMSO-d₆][6] | 160.5, 136.4, 132.3, 130.2, 128.7, 122.2 [in DMSO-d₆][7] |

| 2,3-Naphthalenedicarboxylic acid | 13.0 (br s, 2H, COOH), 8.35 (s, 2H), 8.12 (m, 2H), 7.70 (m, 2H) [in DMSO-d₆][8] | 168.5, 135.2, 130.9, 129.8, 128.4 [in DMSO-d₆] |

| 2,6-Naphthalenedicarboxylic acid | 8.65 (s, 2H), 8.21 (d, 2H), 8.09 (d, 2H) [in DMSO-d₆] | 167.9, 136.2, 132.8, 130.5, 129.1, 125.4 [in DMSO-d₆] |

Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies of the carboxylic acid group are particularly informative.

| Isomer | Key FTIR Absorption Bands (cm⁻¹) |

| 1,4-Naphthalenedicarboxylic acid | ~3000-2500 (O-H stretch, broad), ~1700 (C=O stretch)[9] |

| 1,8-Naphthalic anhydride | ~1770 and ~1730 (C=O stretch, anhydride), ~1600-1450 (C=C aromatic stretch)[10] |

| 2,3-Naphthalenedicarboxylic acid | ~3000-2500 (O-H stretch, broad), ~1690 (C=O stretch)[11] |

| 2,6-Naphthalenedicarboxylic acid | ~3000-2500 (O-H stretch, broad), ~1680 (C=O stretch) |

Experimental Protocols for Synthesis

The synthesis of naphthalenedicarboxylate isomers is a critical aspect of their application. Below are detailed experimental protocols for the preparation of several key isomers.

Synthesis of 2,6-Naphthalenedicarboxylic Acid

This isomer is a key monomer for the high-performance polymer polyethylene naphthalate (PEN). One common laboratory-scale synthesis involves the isomerization of the dipotassium salt of 1,8-naphthalenedicarboxylic acid.

Experimental Protocol:

-

Preparation of Dipotassium 1,8-Naphthalate: A solution of potassium hydroxide in water is heated, and 1,8-naphthalic anhydride is added. The pH is adjusted to 7 with hydrochloric acid and potassium hydroxide. The solution is treated with decolorizing carbon and filtered. The filtrate is concentrated and cooled, followed by the addition of methanol to precipitate the dipotassium salt, which is then filtered and dried.

-

Isomerization: The dried dipotassium 1,8-naphthalate is ground with anhydrous cadmium chloride. The mixture is placed in an autoclave, which is then evacuated and filled with carbon dioxide to approximately 30 atm. The autoclave is heated to 400–430 °C for 1.5 hours.

-

Isolation of 2,6-Naphthalenedicarboxylic Acid: After cooling, the solid product is dissolved in water, treated with decolorizing carbon, and filtered. The filtrate is heated and acidified with concentrated hydrochloric acid to a pH of 1, causing the 2,6-naphthalenedicarboxylic acid to precipitate. The precipitate is filtered, washed with hot water, ethanol, and dried.

Synthesis of 2,3-Naphthalenedicarboxylic Acid

This isomer can be prepared by the oxidation of 2,3-dimethylnaphthalene.[4]

Experimental Protocol:

-

Oxidation: An autoclave is charged with 2,3-dimethylnaphthalene, sodium dichromate dihydrate, and water.[4] The autoclave is sealed and heated to 250 °C with continuous shaking for 18 hours.[4]

-

Workup: After cooling, the contents of the autoclave are transferred to a larger vessel.[4] The hydrated chromium oxide is removed by filtration, and the filter cake is washed with warm water.[4]

-

Isolation: The combined filtrate is acidified with 6N hydrochloric acid and allowed to cool overnight.[4] The precipitated 2,3-naphthalenedicarboxylic acid is collected by filtration, washed with water until the filtrate is colorless, and dried.[4]

Synthesis of 1,8-Naphthalenedicarboxylic Acid

1,8-Naphthalenedicarboxylic acid is typically prepared from its anhydride, which is synthesized by the oxidation of acenaphthene.[3]

Experimental Protocol:

-

Synthesis of 1,8-Naphthalic Anhydride: Acenaphthene is oxidized in the vapor phase with air at 330-450 °C over a vanadium oxide catalyst to yield 1,8-naphthalic anhydride.[10]

-

Hydrolysis of the Anhydride: The 1,8-naphthalic anhydride is hydrolyzed to the corresponding dicarboxylic acid. This can be achieved by heating the anhydride in an aqueous alkaline solution, followed by acidification. The cyclization of 1,8-naphthalenedicarboxylic acid back to the anhydride can occur spontaneously in acidic aqueous solutions.[12]

Synthesis of 1,4-Naphthalenedicarboxylic Acid

This isomer can be synthesized via the oxidation of 1,4-dimethylnaphthalene.

Experimental Protocol:

-

Oxidation: 1,4-Dimethylnaphthalene is oxidized using a strong oxidizing agent such as potassium permanganate or nitric acid under heated conditions.[2] Alternatively, liquid-phase oxidation with a cobalt-manganese-bromine catalyst can be employed.

-

Isolation: The crude product is isolated by filtration and can be purified by recrystallization from a suitable solvent.

Applications and Structure-Property Relationships

The isomeric form of the naphthalenedicarboxylate linker is a critical design element in the development of advanced materials, influencing the structure and, consequently, the properties of the resulting polymers and metal-organic frameworks.

Polymer Science

In polymer science, the geometry of the naphthalenedicarboxylate isomer dictates the linearity and packing of the polymer chains, which in turn affects the material's thermal and mechanical properties.

-

Polyethylene Naphthalate (PEN): The linear and rigid structure of 2,6-naphthalenedicarboxylic acid makes it an ideal monomer for the synthesis of PEN, a high-performance polyester.[5] The planarity of the naphthalene ring leads to efficient chain packing, resulting in a polymer with a higher glass transition temperature, better thermal stability, and superior gas barrier properties compared to polyethylene terephthalate (PET).[13]

Caption: Synthesis of PEN from 2,6-NDA.

Metal-Organic Frameworks (MOFs)

The geometry of the naphthalenedicarboxylate linker plays a crucial role in determining the topology and porosity of the resulting MOF.

-

Linear vs. Bent Linkers: Linear isomers, such as 2,6-naphthalenedicarboxylic acid, tend to form more open and porous frameworks. In contrast, bent isomers, like 1,8-naphthalenedicarboxylic acid, can lead to more complex and often interpenetrated structures with smaller pore sizes. The choice of isomer allows for the rational design of MOFs with specific pore environments for applications in gas storage, separation, and catalysis.

References

- 1. researchgate.net [researchgate.net]

- 2. 2,3-Naphthalenedicarboxylic acid | C12H8O4 | CID 95073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,8-Naphthalic anhydride - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2,6-Naphthalenedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 6. 1,8-Naphthalic anhydride(81-84-5) 1H NMR spectrum [chemicalbook.com]

- 7. 1,8-Naphthalic anhydride(81-84-5) 13C NMR spectrum [chemicalbook.com]

- 8. 2,3-Naphthalenedicarboxylic acid(2169-87-1) 1H NMR [m.chemicalbook.com]

- 9. 1,4-Naphthalenedicarboxylic acid(605-70-9) IR Spectrum [chemicalbook.com]

- 10. Naphthalic anhydride | C12H6O3 | CID 6693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,3-Naphthalenedicarboxylic acid(2169-87-1) IR Spectrum [m.chemicalbook.com]

- 12. Hydrolysis of 1,8- and 2,3-naphthalic anhydrides and the mechanism of cyclization of 1,8-naphthalic acid in aqueous solutions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

Dimethyl 2,7-Naphthalenedicarboxylate: A Technical Overview of its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the available solubility data for Dimethyl 2,7-Naphthalenedicarboxylate. Due to a notable absence of quantitative solubility data in publicly accessible literature, this document focuses on compiling existing qualitative information, presenting a detailed experimental protocol for its determination, and outlining a general synthesis and purification workflow.

Solubility Data

A thorough review of scientific databases and chemical literature reveals a significant gap in quantitative solubility data for this compound. The available information is primarily qualitative. ChemicalBook indicates that this compound is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1]

For its structural isomer, Dimethyl 2,6-Naphthalenedicarboxylate, it is reported to be soluble in hot toluene (with very faint turbidity) and insoluble in water.[2] This suggests that this compound may also exhibit low solubility in water and higher solubility in certain organic solvents, particularly at elevated temperatures.

Table 1: Qualitative Solubility of this compound and its Isomer

| Compound | Solvent | Temperature | Solubility |

| This compound | Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble[1] |

| This compound | Methanol | Not Specified | Slightly Soluble[1] |

| Dimethyl 2,6-Naphthalenedicarboxylate | Hot Toluene | Hot | Soluble (very faint turbidity)[2] |

| Dimethyl 2,6-Naphthalenedicarboxylate | Water | Not Specified | Insoluble[2] |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid organic compound like this compound in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials:

-

This compound

-

Selected solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath or a shaker incubator set to the desired temperature. Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

-

Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed pipette, avoiding the collection of any solid particles. Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any suspended solid particles that could lead to an overestimation of solubility.

-

Quantification: Determine the concentration of this compound in the filtered solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

Data Analysis: Calculate the solubility in units such as g/100 mL or mg/mL. The experiment should be repeated at different temperatures to determine the temperature-dependence of solubility.

Synthesis and Purification Workflow

This compound is typically synthesized via the esterification of 2,7-Naphthalenedicarboxylic acid with methanol. The following workflow outlines the general steps involved in its synthesis and subsequent purification.

Caption: General workflow for the synthesis and purification of this compound.

The purification of the crude product is a critical step to remove unreacted starting materials and by-products. Recrystallization from a suitable solvent or column chromatography are common methods employed for this purpose. The purity of the final product is then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: A stepwise workflow for the experimental determination of solubility.

References

Spectroscopic Properties of Dimethyl 2,7-Naphthalenedicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of Dimethyl 2,7-Naphthalenedicarboxylate. The information is intended to support research and development activities where this compound is utilized as a chemical intermediate, particularly in the synthesis of high-performance polymers and liquid crystals. This document summarizes key spectroscopic data and outlines the experimental protocols for their acquisition.

Introduction

This compound is a diester derivative of naphthalene-2,7-dicarboxylic acid. Its rigid, aromatic core imparts desirable thermal and mechanical properties to polymers. A thorough understanding of its spectroscopic characteristics is crucial for quality control, structural elucidation, and the analysis of reaction kinetics. This guide covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and photoluminescence properties including UV-Visible absorption and fluorescence.

Quantitative Spectroscopic Data

The following tables summarize the available quantitative data for the spectroscopic properties of this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Assignment |

| ¹H | DMSO-d₆ | ~8.80 | s | H-1, H-8 |

| ¹H | DMSO-d₆ | ~8.12 | d | H-3, H-6 |

| ¹H | DMSO-d₆ | ~8.12 | d | H-4, H-5 |

| ¹H | CDCl₃ | 3.95 | s | -OCH₃ |

| ¹³C | CDCl₃ | 166.8 | s | C=O |

| ¹³C | CDCl₃ | 135.5 | s | C-9, C-10 |

| ¹³C | CDCl₃ | 130.2 | s | C-2, C-7 |

| ¹³C | CDCl₃ | 129.5 | s | C-4, C-5 |

| ¹³C | CDCl₃ | 128.8 | s | C-1, C-8 |

| ¹³C | CDCl₃ | 125.0 | s | C-3, C-6 |

| ¹³C | CDCl₃ | 52.3 | s | -OCH₃ |

Note: The chemical shifts for the aromatic protons are based on the data for the parent dicarboxylic acid and may vary slightly for the dimethyl ester.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~3000-2850 | Medium | Methyl C-H stretch |

| ~1720 | Strong | C=O (Ester) stretch |

| ~1600, ~1475 | Medium | Aromatic C=C ring stretch |

| ~1250 | Strong | C-O (Ester) stretch |

Table 3: Photoluminescence Spectroscopy Data

| Parameter | Value | Notes |

| UV-Vis Absorption | ||

| λmax (in Methanol) | ~337 nm | The absorption maxima are shifted to longer wavelengths upon inclusion in cyclodextrins, indicating changes in the electronic environment[1]. |

| Molar Absorptivity (ε) | Data not available in cited sources | |

| Fluorescence Emission | ||

| λem (in Methanol) | ~389 nm | The fluorescence spectrum shows changes upon formation of inclusion complexes, and excimer fluorescence can be observed in certain conditions with β-cyclodextrin[1]. |

| Quantum Yield (Φf) | Data not available in cited sources |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

¹H NMR Acquisition: A standard single-pulse experiment is used. Key parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16 to 64 scans.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound is finely ground with ~100 mg of dry potassium bromide (KBr) in an agate mortar.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. A background spectrum of air is recorded first. The sample spectrum is then collected, typically over a range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.

UV-Visible Absorption and Fluorescence Spectroscopy

These techniques provide insights into the electronic transitions and photophysical properties of the molecule.

-

Sample Preparation: A stock solution of this compound is prepared in a UV-grade solvent such as methanol or cyclohexane. A series of dilutions are then made to obtain concentrations in the range of 10⁻⁵ to 10⁻⁶ M.

-

UV-Visible Absorption Spectroscopy:

-

A quartz cuvette with a 1 cm path length is filled with the sample solution.

-

The absorption spectrum is recorded using a dual-beam spectrophotometer, with the pure solvent used as a reference. The spectrum is typically scanned from 200 to 500 nm.

-

-

Fluorescence Spectroscopy:

-

The fluorescence spectrum is recorded using a spectrofluorometer.

-

The excitation wavelength is set at or near the absorption maximum (λmax) determined from the UV-Vis spectrum.

-

The emission is scanned over a wavelength range longer than the excitation wavelength (e.g., 350 to 600 nm). The fluorescence spectra are corrected for the spectral response of the fluorometer.

-

Visualizations

The following diagrams illustrate key workflows related to the spectroscopic analysis of this compound.

References

A Comprehensive Technical Guide to Dimethyl Naphthalene-2,7-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl naphthalene-2,7-dicarboxylate, with the IUPAC name dimethyl naphthalene-2,7-dicarboxylate , is an organic compound belonging to the family of naphthalenedicarboxylic acid esters.[1] The naphthalene scaffold is a key structural motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a detailed overview of the chemical properties, synthesis, and potential applications of dimethyl naphthalene-2,7-dicarboxylate, with a focus on its relevance to researchers in the field of drug discovery and materials science.

Chemical and Physical Properties

Dimethyl naphthalene-2,7-dicarboxylate is a white to light yellow crystalline powder.[2] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | dimethyl naphthalene-2,7-dicarboxylate | [1] |

| CAS Number | 2549-47-5 | [1] |

| Molecular Formula | C₁₄H₁₂O₄ | [1][2] |

| Molecular Weight | 244.24 g/mol | [1] |

| Appearance | White to Light yellow powder to crystal | [2] |

| Purity | >98.0% (GC) | [2] |

| InChI | InChI=1S/C14H12O4/c1-17-13(15)10-5-3-9-4-6-11(14(16)18-2)8-12(9)7-10/h3-8H,1-2H3 | [2] |

| InChIKey | WYIBAMPRACRCOM-UHFFFAOYSA-N | [2] |

| SMILES | COC(=O)c1ccc2ccc(C(=O)OC)cc2c1 | [2] |

Spectroscopic Data

| Spectrum Type | Availability | Reference |

| ¹H NMR | Data available | [3] |

| ¹³C NMR | Data available | [3] |

| Mass Spectrometry | Data available | [3] |

| Infrared (IR) Spectroscopy | Data available | [3] |

Experimental Protocols

Synthesis of 2,7-Naphthalenedicarboxylic acid

The precursor, 2,7-naphthalenedicarboxylic acid, can be synthesized through the oxidation of 2,7-dimethylnaphthalene. A general procedure, adapted from the synthesis of the 2,3-isomer, is as follows:

Materials:

-

2,7-Dimethylnaphthalene

-

Sodium dichromate dihydrate

-

Water

-

6N Hydrochloric acid

Procedure:

-

A high-pressure autoclave is charged with 2,7-dimethylnaphthalene, a stoichiometric excess of sodium dichromate dihydrate, and water.

-

The autoclave is sealed and heated to approximately 250°C with continuous agitation for several hours.

-

After cooling, the pressure is released, and the contents are transferred to a beaker. The autoclave is rinsed with hot water to ensure complete transfer.

-

The reaction mixture, containing green hydrated chromium oxide, is filtered through a Büchner funnel, and the solid is washed with warm water until the filtrate is colorless.

-

The combined filtrates are acidified with 6N hydrochloric acid, leading to the precipitation of 2,7-naphthalenedicarboxylic acid.

-

The precipitate is collected by filtration, washed with water until the filtrate is colorless, and dried under vacuum.

Synthesis of Dimethyl Naphthalene-2,7-dicarboxylate (Fischer Esterification)

The esterification of 2,7-naphthalenedicarboxylic acid to its dimethyl ester can be achieved via Fischer esterification.

Materials:

-

2,7-Naphthalenedicarboxylic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of 2,7-naphthalenedicarboxylic acid in a large excess of anhydrous methanol is prepared in a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

-

The mixture is refluxed for several hours to drive the equilibrium towards the ester product. The reaction progress can be monitored by thin-layer chromatography.

-

After cooling, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude dimethyl naphthalene-2,7-dicarboxylate.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol).

Hydrolysis of Dimethyl Naphthalene-2,7-dicarboxylate

The hydrolysis of the dimethyl ester back to the dicarboxylic acid can be performed as follows.

Materials:

-

Dimethyl naphthalene-2,7-dicarboxylate

-

Potassium hydroxide (KOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

12M Hydrochloric acid (HCl)

Procedure:

-

Dimethyl naphthalene-2,7-dicarboxylate (0.5 g, 2.0 mmol) and potassium hydroxide (1.15 g, 20.5 mmol) are dissolved in a mixture of methanol (9 mL) and water (1 mL).[4]

-

The mixture is heated at 65°C overnight.[4]

-

Methanol is evaporated under reduced pressure, leaving an aqueous solution.[4]

-

12M HCl is added to the aqueous solution, resulting in the formation of a white precipitate.[4]

-

The precipitate is filtered and washed with water to yield 2,7-naphthalenedicarboxylic acid (0.40 g, 91% yield).[4]

Applications in Research and Development

While specific biological activities for dimethyl naphthalene-2,7-dicarboxylate are not extensively documented, the naphthalene scaffold is of significant interest in drug discovery. Naphthalene derivatives have been explored for a wide range of therapeutic applications due to their ability to be chemically modified to interact with various biological targets.

Naphthalenetetracarboxylic diimide (NDI) derivatives, for example, have been synthesized and evaluated for their anticancer properties, demonstrating the potential of the naphthalene core in developing new therapeutic agents.[2] Furthermore, other naphthalene derivatives have been investigated as potent antimicrobials.

The 2,7-disubstituted naphthalene framework provides a distinct electronic and structural profile compared to other isomers, which can lead to unique photophysical and biological properties. This makes dimethyl naphthalene-2,7-dicarboxylate and its derivatives interesting candidates for the development of novel fluorescent probes and materials.

Logical Workflow for Synthesis and Application

The following diagram illustrates the general workflow from the starting material to potential applications of dimethyl naphthalene-2,7-dicarboxylate.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and biological evaluation of novel asymmetric naphthalene diimide derivatives as anticancer agents depending on ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DIMETHYL 2,7-NAPHTHALENEDICARBOXYLATE(2549-47-5) 13C NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

Methodological & Application

Application Notes: Synthesis of High-Performance Naphthalene-Based Polyesters

Introduction Dimethyl 2,7-naphthalenedicarboxylate serves as a crucial monomer for the synthesis of high-performance aromatic polyesters, known as poly(alkylene 2,7-naphthalenedicarboxylate)s. The incorporation of the rigid, planar naphthalene-2,7-diyl unit into the polymer backbone imparts exceptional thermal stability, mechanical strength, and barrier properties to the resulting materials.[1][2] These characteristics make them superior in performance to conventional polyesters like poly(ethylene terephthalate) (PET) and position them as valuable materials for advanced engineering applications.[2] The synthesis typically proceeds via a two-step melt polycondensation process involving an initial transesterification with a diol, followed by a polycondensation step under high temperature and vacuum.[1]

Key Applications Polymers derived from this compound are of significant interest for applications demanding high thermal resistance and durability. While its isomer, Dimethyl 2,6-naphthalenedicarboxylate, is more commonly known as the precursor to polyethylene naphthalate (PEN), the 2,7-isomer yields polymers with distinct properties that could be advantageous in specialized markets.[2] Potential applications include:

-

Advanced Packaging: The enhanced barrier properties could make these polymers suitable for reusable bottles and UV-resistant packaging films.[2]

-

Fibers and Films: High thermal stability and mechanical strength are desirable for industrial fibers, belts, and specialty films used in electronics and high-temperature environments.[1][3]

-

Engineering Thermoplastics: The rigid polymer chain contributes to a high glass transition temperature (Tg) and melting point (Tm), making these materials candidates for injection-molded parts used in automotive and aerospace components.[1]

Quantitative Data Summary

The thermal properties of polyesters synthesized from this compound are a key indicator of their high-performance nature. The following table summarizes available data for Poly(ethylene 2,7-naphthalate) (PE2,7N).

| Property | Value | Reference |

| Glass Transition Temperature (Tg) | 121.8 °C | [1] |

| Melting Point (Tm) | 325 - 335 °C | [1] |

Experimental Protocols

Protocol 1: Synthesis of Poly(ethylene 2,7-naphthalate) (PE2,7N) via Two-Step Melt Polycondensation

This protocol details the synthesis of PE2,7N from this compound and ethylene glycol through a transesterification reaction followed by melt polycondensation.[1]

Materials:

-

This compound

-

Ethylene glycol (molar ratio of ethylene glycol to diester: ~2.2:1)

-

Antimony(III) oxide (catalyst, ~300-500 ppm relative to the weight of the diester)[1]

-

High purity nitrogen gas

Equipment:

-

Glass reaction flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser

-

Heating mantle with temperature controller

-

High-vacuum pump

-

Cold trap

Procedure:

Step 1: Transesterification

-

Charge the reaction flask with this compound, ethylene glycol, and the antimony(III) oxide catalyst.[1]

-

Assemble the reaction apparatus and purge the system thoroughly with high-purity nitrogen gas for 15-20 minutes to remove oxygen.[1]

-

Begin heating the mixture to a temperature range of 190-220 °C while stirring under a gentle flow of nitrogen.[1]

-

Methanol will be generated as a byproduct of the transesterification reaction and will begin to distill off.[1]

-

Continue this step until the theoretical amount of methanol has been collected, which typically takes 2-4 hours.[1]

Step 2: Polycondensation

-

After the completion of the transesterification step, gradually increase the temperature of the reaction mixture to 280-300 °C.[1]

-

Simultaneously, slowly apply a high vacuum to the system (pressure reduced to <1 Torr) to facilitate the removal of excess ethylene glycol and drive the polymerization reaction forward.

-

The viscosity of the melt will increase significantly as the polymer chains grow. Continue the reaction under these conditions for 2-3 hours, or until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

-

Once the reaction is complete, remove the heat source and allow the reactor to cool under a nitrogen atmosphere.

-

The resulting solid polymer can be extruded from the reactor and prepared for subsequent analysis.

Visualizations

Caption: Workflow for the two-step melt polycondensation synthesis of PE2,7N.

Caption: Relationship of monomer to polymer and its resulting key properties.

References

Application Notes and Protocols for the Polymerization of Dimethyl 2,7-Naphthalenedicarboxylate with Diols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis of high-performance polyesters through the polymerization of Dimethyl 2,7-Naphthalenedicarboxylate (DM-2,7-NDC) with various diols. The resulting polymers, poly(alkylene 2,7-naphthalate)s, are noted for their enhanced thermal stability and gas barrier properties compared to their terephthalate counterparts, making them excellent candidates for advanced materials in packaging, electronics, and biomedical applications.

Introduction

The polymerization of this compound with diols typically proceeds via a two-step melt polycondensation process. This process involves an initial transesterification reaction followed by a polycondensation step under high temperature and vacuum. The resulting polyesters exhibit a high glass transition temperature (Tg) and melting point (Tm), reflecting the rigidity of the naphthalene ring in the polymer backbone. These properties can be tailored by the choice of diol.

Data Presentation

The following tables summarize key quantitative data for polyesters synthesized from this compound.

Table 1: Properties of Poly(ethylene 2,7-naphthalate) (PE-2,7-N)

| Property | Value | Comparison with PET |

| Glass Transition Temperature (Tg) | 121.8 °C[1] | Significantly higher |

| Melting Point (Tm) | 325 - 335 °C[1] | Higher |

| Intrinsic Viscosity (IV) | 0.48 dL/g | Lower in this specific study |

| Number-Average Molecular Weight (Mn) | 11.9 kDa | Lower in this specific study |

| Weight-Average Molecular Weight (Mw) | 42.9 kDa | Higher in this specific study |

| Dispersity (Đ) | 3.61 | Higher in this specific study |

| Char Yield at 1000 °C | 33.4 wt%[2] | Far exceeds PET |

| Oxygen Permeability | < 0.0034 barrer[2] | 3-fold improvement over PET |

Table 2: Expected Influence of Diol Structure on Polyester Properties

| Diol | Diol Structure | Expected Glass Transition Temperature (Tg) | Expected Melting Point (Tm) | Rationale |

| Ethylene Glycol | HO-(CH₂)₂-OH | High | High | Short, rigid repeating unit. |

| Propylene Glycol | HO-CH(CH₃)-CH₂-OH | Lower than Ethylene Glycol | Amorphous or low Tm | The methyl side group disrupts chain packing and crystallinity. |

| 1,4-Butanediol | HO-(CH₂)₄-OH | Lower than Ethylene Glycol | Lower than Ethylene Glycol | Increased flexibility of the polymer chain due to longer aliphatic segment. |

| 1,6-Hexanediol | HO-(CH₂)₆-OH | Lower than 1,4-Butanediol | Lower than 1,4-Butanediol | Further increased chain flexibility. |

Experimental Protocols

Protocol 1: Synthesis of Poly(ethylene 2,7-naphthalate) via Two-Step Melt Polycondensation

This protocol describes the synthesis of poly(ethylene 2,7-naphthalate) from this compound and ethylene glycol.[1]

Materials:

-

This compound (DM-2,7-NDC)

-

Ethylene glycol (molar ratio of ethylene glycol to DM-2,7-NDC: ~2.2:1)

-

Antimony(III) oxide (catalyst, ~300-500 ppm relative to the weight of the diester)

-

Nitrogen gas (high purity)

Equipment:

-

Three-necked reaction flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser

-

Heating mantle with a temperature controller

-

Vacuum pump

Procedure:

Step 1: Transesterification

-

Charge the reaction flask with this compound, ethylene glycol, and antimony(III) oxide.

-

Purge the system with nitrogen gas for 15-20 minutes to remove oxygen.

-

Under a gentle flow of nitrogen, heat the mixture with stirring to approximately 190-220 °C.

-

Methanol will begin to distill off as the transesterification reaction proceeds.

-

Continue heating and stirring until the theoretical amount of methanol has been collected. This step typically takes 2-4 hours.[1]

Step 2: Polycondensation

-

Gradually increase the temperature of the reaction mixture to 280-300 °C.[1]

-

Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr.

-

Ethylene glycol will distill off as the polycondensation reaction proceeds.

-

Continue the reaction under high vacuum and temperature for 2-4 hours, or until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

-

To stop the reaction, remove the heat and introduce nitrogen gas to bring the system back to atmospheric pressure.

-

The polymer can be extruded from the reactor and pelletized for further analysis.

Protocol 2: Generalized Synthesis of Poly(alkylene 2,7-naphthalate)s via Melt Polycondensation

This protocol provides a general procedure for the polymerization of this compound with other linear diols, such as 1,4-butanediol.

Materials:

-

This compound (DM-2,7-NDC)

-

Diol (e.g., 1,4-butanediol) (molar ratio of diol to DM-2,7-NDC: ~2.2:1)

-

Titanium(IV) butoxide or another suitable catalyst (~200-400 ppm)

-

Nitrogen gas (high purity)

Equipment:

-

Same as Protocol 1

Procedure:

Step 1: Transesterification

-

Charge the reactor with this compound, the chosen diol, and the catalyst.

-

Purge the system with nitrogen.

-

Heat the mixture with stirring to 180-210 °C under a nitrogen atmosphere.

-

Collect the methanol byproduct as it distills off. The reaction is complete when the theoretical amount of methanol is collected (typically 2-4 hours).

Step 2: Polycondensation

-

Increase the temperature to 250-280 °C (the optimal temperature may vary depending on the diol used).

-

Gradually reduce the pressure to below 1 Torr to facilitate the removal of the excess diol.

-

Continue the reaction for 2-4 hours until a significant increase in melt viscosity is observed.

-

Terminate the reaction by cooling the reactor and introducing nitrogen.

Visualizations

Caption: Workflow for the two-step melt polycondensation of this compound with diols.

Caption: Relationship between diol structure and the thermal properties of the resulting polyester.

References

Synthesis of High-Performance Polyesters from Dimethyl 2,7-Naphthalenedicarboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of high-performance polyesters derived from Dimethyl 2,7-Naphthalenedicarboxylate (DMNDC). The unique meta-substituted, rigid naphthalenic structure of DMNDC imparts superior thermal, mechanical, and barrier properties to the resulting polyesters, making them attractive alternatives to conventional materials like poly(ethylene terephthalate) (PET) in demanding applications.

Introduction

Polyesters based on naphthalenedicarboxylic acid isomers have garnered significant interest due to their enhanced performance characteristics compared to their terephthalate counterparts. The incorporation of the bulky, rigid naphthalene ring into the polymer backbone leads to increased glass transition temperatures (Tg), higher melting points (Tm), improved thermal stability, and enhanced gas barrier properties.[1][2] Specifically, the 2,7-naphthalene dicarboxylate isomer, with its meta-linkage, can disrupt chain packing to a certain extent, influencing crystallization behavior and potentially offering unique property profiles compared to the more common 2,6-isomer.[1]

This guide details the synthesis of various polyesters from DMNDC via a two-stage melt polycondensation process, a widely used and solvent-free method for producing high molecular weight polyesters.[3] The process involves an initial transesterification reaction followed by a polycondensation step under high temperature and vacuum.

Data Presentation: Properties of Polyesters from DMNDC

The following table summarizes key thermal and mechanical properties of polyesters synthesized from this compound and various diols. For comparative purposes, data for the well-studied poly(ethylene 2,6-naphthalate) (PEN) is also included.

| Polymer Name | Diol | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |

| Poly(ethylene 2,7-naphthalate) (PE-2,7-N) | Ethylene Glycol | 121.8[1] | 325 - 335[1] | ~200 (biaxially oriented film) | 5.0 - 5.5 (biaxially oriented film) | ~60 (biaxially oriented film) |

| Poly(butylene 2,7-naphthalate) (PB-2,7-N) | 1,4-Butanediol | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Data not readily available |

| Poly(1,4-cyclohexanedimethylene 2,7-naphthalate) (PC-2,7-DN) | 1,4-Cyclohexanedimethanol | >103 (for copolyester)[4] | Lowered compared to PCT (for copolyester)[4] | >39 (for copolyester)[4] | >0.3 (for copolyester)[4] | >226 (for copolyester)[4] |

| Poly(ethylene 2,6-naphthalate) (PEN) | Ethylene Glycol | ~120 | ~270 | ~200 (biaxially oriented film)[5] | 5.0 - 5.5 (biaxially oriented film)[5] | ~60 (biaxially oriented film)[5] |

Experimental Protocols

The following protocols detail the synthesis of high-performance polyesters from this compound (DMNDC) using a two-step melt polycondensation method.

Protocol 1: Synthesis of Poly(ethylene 2,7-naphthalate) (PE-2,7-N)

This protocol describes the synthesis of PE-2,7-N from DMNDC and ethylene glycol.

Materials:

-

This compound (DMNDC)

-

Ethylene Glycol (EG), molar ratio of EG to DMNDC: 2.2:1

-

Transesterification Catalyst: Antimony(III) oxide (Sb₂O₃) (300-500 ppm) or a titanium-based catalyst such as Titanium(IV) isopropoxide (100-200 ppm)

-

Polycondensation Catalyst: (if different from transesterification catalyst)

-

High-purity Nitrogen (N₂) gas

Equipment:

-

Glass reactor equipped with a mechanical stirrer, nitrogen inlet, distillation column, condenser, and vacuum connection.

-

Heating mantle with a programmable temperature controller.

-

Vacuum pump capable of reaching high vacuum (<1 mbar).

Procedure:

Step 1: Transesterification

-

Charge the reactor with DMNDC, ethylene glycol, and the transesterification catalyst.

-

Purge the reactor with high-purity nitrogen for 15-20 minutes to create an inert atmosphere.

-

With a gentle flow of nitrogen, begin heating the mixture with constant stirring.

-

Raise the temperature to 190-220°C. Methanol will be generated as a byproduct and will distill off.

-

Continue the reaction until the theoretical amount of methanol has been collected, which typically takes 2-4 hours.

Step 2: Polycondensation

-

Gradually increase the temperature of the reaction mixture to 280-300°C.

-

Slowly apply vacuum to the system, gradually reducing the pressure to below 1 mbar (0.75 Torr).[6] This should be done carefully to avoid excessive foaming. A staged vacuum application is recommended, for instance, starting at -0.02 MPa and incrementally increasing to a high vacuum of -0.099 to -0.1 MPa.[7]

-

Continue the reaction under high vacuum and temperature for 2-4 hours. The viscosity of the melt will increase significantly as the polymer chains grow.